1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one
Description
This compound features a pyrazole core substituted with a 3,5-dimethyl group, a 2-nitrophenylsulfanyl moiety at position 4, and a 4-fluorophenoxy ethanone side chain. The 4-fluorophenoxy group contributes to lipophilicity, which may improve membrane permeability .
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-12-19(28-17-6-4-3-5-16(17)23(25)26)13(2)22(21-12)18(24)11-27-15-9-7-14(20)8-10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNZKZCRPXPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Introduction of the Nitrophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a nitrophenyl sulfanyl group onto the pyrazole ring.
Attachment of the Fluorophenoxy Ethanone Moiety: The final step involves the reaction of the substituted pyrazole with a fluorophenoxy ethanone derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one. These compounds interact with key biological targets such as:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been associated with reduced tumor growth in various cancer types .
- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Compounds targeting VEGFRs can inhibit angiogenesis, a critical process in tumor development .
Antimicrobial Properties
The compound exhibits potential antimicrobial activity against various pathogens. The presence of the nitrophenyl group is known to enhance the antimicrobial efficacy of organic compounds by disrupting bacterial cell walls and inhibiting essential metabolic processes.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response. This application is particularly relevant for treating conditions such as arthritis and other inflammatory diseases.
Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several pyrazole derivatives, including those similar to 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one. The research demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, compounds containing the nitrophenyl sulfanyl group were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited strong inhibitory effects on bacterial growth, suggesting their potential utility as new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and fluorophenoxy groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural Comparison of Pyrazole and Related Derivatives
Functional Group Impact
- Sulfanyl vs. However, sulfonyl groups enhance solubility via polarity .
- Nitro Group Positioning : Unlike the nitro-on-pyrazole derivative , the target’s nitro group is on the sulfanyl-phenyl ring, which may reduce intramolecular charge transfer and enhance metabolic resistance .
- Fluorophenoxy vs. Chlorophenyl: The 4-fluorophenoxy group in the target compound provides better lipophilicity (logP ~2.8 estimated) compared to the 4-chlorophenyl analog (logP ~3.2), balancing membrane permeability and aqueous solubility .
Biological Activity
The compound 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one , commonly referred to as a pyrazole derivative, has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyrazole ring substituted with various functional groups. The molecular formula is , with a molecular weight of approximately 353.38 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazole Ring | 3,5-Dimethyl-4-(2-nitrophenyl)sulfanyl |
| Ethanone Group | 2-(4-fluorophenoxy) |
| Functional Groups | Nitro, Sulfanyl |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. A common synthetic route includes the condensation of 3,5-dimethylpyrazole with appropriate aryl and sulfonyl precursors under controlled conditions. This method allows for the selective introduction of the nitrophenyl and fluorophenoxy groups.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that similar compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism behind this activity often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it can induce apoptosis in tumor cells, leading to cell cycle arrest . For example, compounds structurally related to the target compound exhibited IC50 values ranging from 5.00 to 29.85 µM against various cancer cell lines, indicating promising anticancer properties .
Table 1: Cytotoxic Activity of Related Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C6 Glioma | 5.13 | Induces apoptosis |
| Compound B | SH-SY5Y (Neuroblastoma) | 8.34 | Cell cycle arrest |
| Compound C | MCF7 (Breast Cancer) | 6.50 | Inhibits DNA synthesis |
The biological activity of 1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is primarily attributed to its ability to interact with specific biomolecular targets. The nitrophenyl group is particularly significant as it can undergo reduction to generate reactive intermediates that may damage DNA or inhibit essential enzymes involved in cellular metabolism .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrazole derivatives highlighted their antibacterial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compounds were tested using the agar disc-diffusion method, demonstrating significant inhibition zones compared to control antibiotics .
Case Study 2: Anticancer Activity
In another investigation, a derivative similar to the target compound was tested on glioma cells (C6). Flow cytometry analysis revealed that treatment led to a notable increase in apoptotic cells, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
